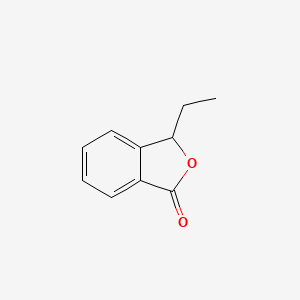

1(3H)-Isobenzofuranone, 3-ethyl-

Description

The exact mass of the compound 1(3H)-Isobenzofuranone, 3-ethyl- is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1(3H)-Isobenzofuranone, 3-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1(3H)-Isobenzofuranone, 3-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-9-7-5-3-4-6-8(7)10(11)12-9/h3-6,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTZKGPXYYJUAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70447983 | |

| Record name | 1(3H)-Isobenzofuranone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17475-41-1 | |

| Record name | 1(3H)-Isobenzofuranone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70447983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance of Phthalides in Organic and Medicinal Chemistry

Phthalides are a class of bicyclic compounds containing a γ-lactone fused to a benzene (B151609) ring. nih.gov This structural motif is the foundation for a wide array of naturally occurring and synthetic molecules. nih.gov In nature, phthalides are found in various plants and fungi. chemeo.com

The synthesis of the phthalide (B148349) framework is a topic of considerable interest in organic chemistry. Various methods have been developed for their preparation, including the reduction of phthalic anhydride (B1165640) and the bromination of o-toluic acid followed by hydrolysis. nih.gov More contemporary methods focus on efficiency and sustainability, such as the one-step conversion of o-alkylbenzoic acids using reagents like sodium bromate (B103136) and sodium bisulfite in a two-phase system. chemeo.com Other innovative approaches include transition metal-catalyzed C-H bond functionalization and photoredox catalysis, which allow for the construction of diverse phthalide structures under mild conditions. researchgate.net

The significance of phthalides is greatly amplified by their diverse biological activities. Research has shown that compounds within this class exhibit a broad spectrum of pharmacological properties, including antifungal, anti-platelet, and anticonvulsant activities. researchgate.net For instance, some C-3 functionalized isobenzofuran-1(3H)-ones have demonstrated antiproliferative activity against cancer cell lines. researchgate.netnih.gov Furthermore, certain phthalide derivatives have been investigated for their potential as antioxidant and anti-inflammatory agents. nih.gov This wide range of biological effects has made the phthalide scaffold a promising starting point for the development of new therapeutic agents.

Advanced Spectroscopic and Analytical Characterization in 1 3h Isobenzofuranone, 3 Ethyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. Through the analysis of one-dimensional and two-dimensional spectra, researchers can map out the complete carbon-hydrogen framework of 1(3H)-Isobenzofuranone, 3-ethyl-.

One-dimensional NMR provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

The ¹H NMR spectrum of 3-ethylphthalide is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 7.0-8.0 ppm). docbrown.info The single proton at the chiral C3 position (methine) would likely resonate as a multiplet, coupled to the adjacent methylene (B1212753) protons of the ethyl group. The ethyl group itself would present a characteristic quartet for the methylene (-CH₂) protons and a triplet for the terminal methyl (-CH₃) protons, a pattern indicative of an ethyl group attached to a chiral center. docbrown.info

The ¹³C NMR spectrum complements the proton data by identifying the different carbon environments. nih.govdocbrown.info For 1(3H)-Isobenzofuranone, 3-ethyl-, ten distinct carbon signals are expected. Key resonances include a signal for the carbonyl carbon (C=O) of the lactone in the highly deshielded region (around δ 170 ppm), signals for the aromatic carbons, and signals for the chiral C3 carbon, the methylene carbon, and the methyl carbon of the ethyl group. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(3H)-Isobenzofuranone, 3-ethyl-

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.0 - 8.0 (multiplets) | 120 - 150 |

| Lactone C=O | - | ~170 |

| Methine C-H (C3) | Multiplet | ~80-90 |

| Methylene -CH₂- | Quartet | ~25-35 |

| Methyl -CH₃ | Triplet | ~10-15 |

Note: Predicted values are based on standard chemical shift ranges for similar functional groups.

To confirm the assignments made from 1D spectra and to piece together the molecule's connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. For 3-ethylphthalide, a key COSY correlation would be observed between the methine proton at C3 and the methylene protons of the ethyl group, and subsequently between the methylene and methyl protons, confirming the ethyl group's connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) : HMQC, or its modern variant HSQC, correlates directly bonded carbon and proton atoms. It would allow for the unambiguous assignment of each carbon signal to its attached proton(s), for instance, linking the ¹H signal of the methine proton to the ¹³C signal of the C3 carbon.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital analytical tool used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For 1(3H)-Isobenzofuranone, 3-ethyl-, the calculated exact mass is 162.0681 Da for the molecular formula C₁₀H₁₀O₂. nih.gov HREIMS analysis would typically measure the mass of the protonated molecule, [M+H]⁺. Experimental data for the closely related 3-methylisobenzofuran-1(3H)-one shows an observed mass of 163.0755 for its [M+H]⁺ ion, which aligns perfectly with the calculated value of 163.0759, demonstrating the accuracy of this technique in confirming the elemental formula. rsc.org A similar result would be expected for the 3-ethyl derivative.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is ideal for identifying 1(3H)-Isobenzofuranone, 3-ethyl- within a complex mixture and obtaining its electron ionization (EI) mass spectrum. nih.govnih.gov The mass spectrum displays a fragmentation pattern that serves as a molecular fingerprint.

The expected fragmentation pattern for 3-ethylphthalide would include:

A molecular ion peak ([M]⁺) at m/z = 162, corresponding to the intact molecule. nih.gov

A prominent peak at m/z = 133 , resulting from the loss of the ethyl group ([M-29]⁺). This is often a major fragment due to the stability of the resulting cation. docbrown.info

Other significant fragments characteristic of the phthalide (B148349) core, such as ions at m/z = 105 and m/z = 77 , arising from further fragmentation of the benzoyl cation fragment.

Table 2: Predicted Mass Spectrometry Fragments for 1(3H)-Isobenzofuranone, 3-ethyl-

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 162 | [C₁₀H₁₀O₂]⁺ (Molecular Ion) |

| 133 | [M - C₂H₅]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Fragmentation based on common EI-MS fragmentation rules.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. nih.gov The IR spectrum of 1(3H)-Isobenzofuranone, 3-ethyl- displays characteristic absorption bands that confirm its key structural features. nih.gov

Table 3: Characteristic IR Absorption Bands for 1(3H)-Isobenzofuranone, 3-ethyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2850 | C-H Stretch | Aliphatic (Ethyl group) |

| ~1760 | C=O Stretch | γ-Lactone |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1280 | C-O Stretch | Ether (Lactone) |

Note: Wavenumber ranges are typical for the indicated functional groups. docbrown.info

The most prominent feature is a strong absorption band around 1760 cm⁻¹, which is characteristic of the carbonyl (C=O) group within a five-membered lactone ring. rsc.org Additional bands confirm the presence of the aromatic ring (C=C stretching) and the aliphatic ethyl group (C-H stretching). docbrown.info

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles. For chiral molecules like 3-ethylphthalide, which possesses a stereocenter at the C3 position, X-ray crystallography can unambiguously determine the absolute configuration (R or S) of the enantiomers.

In the solid state, molecules of 3-ethylphthalide would be expected to pack in a highly ordered, three-dimensional lattice. The packing arrangement is governed by intermolecular forces such as van der Waals interactions and, potentially, weak hydrogen bonds involving the carbonyl oxygen and aromatic protons. The study of these interactions is critical for understanding the physical properties of the solid material, including its melting point and solubility.

A hypothetical table of crystallographic data for a 3-substituted phthalide derivative is presented below to illustrate the type of information obtained from such an analysis.

| Parameter | Hypothetical Value for a 3-Substituted Phthalide |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 830.5 |

| Z (molecules/unit cell) | 4 |

| Density (calculated g/cm³) | 1.350 |

Chromatographic Techniques in Purification and Purity Assessment

Chromatographic techniques are fundamental to the isolation and purity assessment of "1(3H)-Isobenzofuranone, 3-ethyl-". Thin-layer chromatography (TLC) and column chromatography are the most commonly employed methods for this purpose. nih.gov

Thin-Layer Chromatography (TLC):

TLC is a rapid and sensitive analytical technique used to monitor reaction progress, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small amount of the sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary and mobile phases.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. For a given stationary and mobile phase, the Rf value is a characteristic property of a compound. The selection of an appropriate solvent system is crucial for achieving good separation. For phthalide derivatives, mixtures of non-polar and polar solvents are often used.

Column Chromatography:

Column chromatography is a preparative technique used to separate and purify larger quantities of compounds from a mixture. A glass column is packed with a stationary phase, most commonly silica gel, and the crude mixture is loaded onto the top. nih.gov The chosen solvent system (eluent), often determined by prior TLC analysis, is then passed through the column. nih.gov

Compounds in the mixture travel down the column at different rates based on their polarity. Less polar compounds, having weaker interactions with the polar silica gel, elute from the column first, while more polar compounds are retained longer. By collecting fractions of the eluent and analyzing them (e.g., by TLC), the purified "1(3H)-Isobenzofuranone, 3-ethyl-" can be isolated. For the purification of isobenzofuranone derivatives, solvent systems such as ethyl acetate (B1210297) in hexane (B92381) are frequently utilized. For instance, a 2% ethyl acetate in hexane mixture has been successfully used for the column chromatography of (Z)-3-benzylideneisobenzofuran-1(3H)-ones. In another example, a gradient elution with a 10:1 mixture of n-hexane and ethyl ether was used to purify (Z)-3-(bromomethylene)isobenzofuran-1(3H)-one, which showed an Rf value of 0.3 on a silica gel TLC plate with the same mobile phase.

The following table provides examples of chromatographic conditions that could be applicable for the purification and analysis of "1(3H)-Isobenzofuranone, 3-ethyl-".

| Technique | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value |

| TLC | Silica Gel | Hexane / Ethyl Acetate (4:1) | ~0.4 |

| TLC | Silica Gel | Toluene / Acetone (9:1) | ~0.5 |

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (gradient) | - |

| Column Chromatography | Silica Gel | n-Hexane / Diethyl Ether (10:1) | - |

Investigations into the Biological Activities of 1 3h Isobenzofuranone, 3 Ethyl and Analogs: in Vitro and Mechanistic Perspectives

General Biological Activity Spectrum of Isobenzofuranone Derivatives

Isobenzofuran-1(3H)-ones, commonly known as phthalides, represent a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to a γ-lactone ring. researchgate.netnih.gov These compounds, found in various plants and fungi, have garnered considerable attention from researchers due to their wide array of biological activities. researchgate.netresearchgate.netnih.gov The versatility of the isobenzofuranone core allows for functionalization at various positions, particularly at the C-3 position, leading to a diverse range of pharmacological properties. nih.gov

The spectrum of biological activities exhibited by isobenzofuranone derivatives is broad and includes:

Antioxidant activity : Many isobenzofuranone derivatives have demonstrated the ability to scavenge free radicals, with some showing more potent activity than standard antioxidants like ascorbic acid. nih.govnih.gov This activity is crucial in combating oxidative stress, which is implicated in numerous diseases. researchgate.net

Antiproliferative and Cytotoxic activity : A significant area of research has focused on the anticancer potential of these compounds, with studies showing activity against various cancer cell lines, including leukemia, glioblastoma, and melanoma. nih.govresearchgate.netmdpi.com

Anti-infective properties : Isobenzofuranones have shown promise as antimicrobial, antifungal, and antileishmanial agents. researchgate.netnih.govnih.govimjst.org For instance, certain derivatives are effective against Leishmania donovani by targeting the parasite's DNA topoisomerase II. nih.gov

Neuroprotective effects : Derivatives such as 3-n-butylphthalide have been developed as neuroprotective agents. researchgate.net Research indicates these compounds can protect neurons from oxidative damage and other insults, suggesting potential applications in neurodegenerative diseases. researchgate.netmdpi.com

Enzyme inhibition : These compounds can act as inhibitors for various enzymes. For example, they have been studied as inhibitors of tyrosinase, α-glucosidase, and α-amylase, indicating potential in cosmetics and as antidiabetic agents. nih.govresearchgate.net

Other activities : The biological profile of isobenzofuranones also extends to anti-inflammatory, antiplatelet, and anti-allergic effects. researchgate.netnih.govnih.gov

This wide range of activities makes isobenzofuranone derivatives attractive scaffolds for the development of new therapeutic agents. rsc.org

| Biological Activity | Description | Reference |

|---|---|---|

| Antioxidant | Scavenging of free radicals like DPPH. | nih.govnih.gov |

| Antiproliferative/Cytotoxic | Inhibition of cancer cell growth (e.g., leukemia, melanoma). | nih.govresearchgate.net |

| Antileishmanial | Activity against Leishmania parasites, often by inhibiting essential enzymes. | nih.gov |

| Antimicrobial/Antifungal | Inhibition of growth of various microbes and fungi. | researchgate.netnih.govimjst.org |

| Neuroprotective | Protection of neurons from oxidative stress and excitotoxicity. | researchgate.netmdpi.com |

| Antidiabetic | Inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase. | nih.gov |

| Anti-inflammatory | Inhibition of inflammatory mediators. | researchgate.net |

| Antiplatelet | Inhibition of platelet aggregation. | nih.gov |

Cellular Assays for Antiproliferative and Cytotoxic Activity

The potential of isobenzofuranone derivatives as anticancer agents is frequently evaluated through in vitro cellular assays that measure their ability to inhibit cell proliferation or induce cell death. These assays are fundamental in screening compounds and elucidating structure-activity relationships.

A key method for assessing the cytotoxic and antiproliferative effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. researchgate.netabcam.com This colorimetric assay quantitatively measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to purple formazan (B1609692) crystals. abcam.comnih.gov

In one study, a series of C-3 functionalized isobenzofuran-1(3H)-ones was synthesized and evaluated for antiproliferative activity against the U937 human lymphoma and K562 human myeloid leukemia cell lines using the MTT assay. researchgate.netnih.gov The cells were treated with the compounds for 48 hours, and the results were compared against etoposide (B1684455), a known anticancer drug used as a positive control. nih.govresearchgate.net Several of the synthesized derivatives demonstrated significant biological activity, with some inhibiting cell viability by 90% at a concentration of 100 µM. researchgate.netnih.gov Notably, two of the tested phthalides exhibited cytotoxic activity greater than that of etoposide against the K562 cell line. nih.govresearchgate.net

The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for the most active compounds. For instance, compounds designated as 16 and 18 showed strong inhibitory activity against K562 cells, with IC₅₀ values of 2.79 µM and 1.71 µM, respectively. nih.gov

| Compound | U937 (Lymphoma) | K562 (Myeloid Leukemia) |

|---|---|---|

| 16 | 27.50 | 2.79 |

| 17 | 31.40 | 15.42 |

| 18 | 26.54 | 1.71 |

| Etoposide (Control) | 0.43 | 2.78 |

Research into the cytotoxic effects of isobenzofuranone derivatives has revealed that cellular responses can vary significantly depending on both the specific chemical structure of the compound and the type of cancer cell line being tested.

This differential sensitivity was observed in the screening of C-3 functionalized isobenzofuranones against U937 and K562 cells. nih.gov While compounds 16 , 17 , and 18 were effective in reducing the viability of both cell lines, another derivative, compound 19 , only inhibited the proliferation of K562 cells. nih.gov Furthermore, the IC₅₀ values indicated that while compounds 16 and 18 had a moderate effect on U937 lymphoma cells, their inhibitory activity against K562 myeloid leukemia cells was notably strong, even surpassing the potency of the control drug etoposide in the case of compound 18 . nih.gov

The stereochemistry of the isobenzofuranone derivative can also be a critical determinant of its biological activity. In a study involving a new 1,3-dihydroisobenzofuran derivative and its epimer isolated from a marine Streptomyces species, the two compounds displayed different cytotoxic profiles against the human lung adenocarcinoma cell line A549. nih.gov One epimer exhibited no cytotoxicity, whereas the other showed weak activity, suggesting that the biological effect is dependent on the configuration of a single chiral center. nih.gov These findings underscore the importance of subtle structural variations in dictating the cellular response to these compounds.

Neuroprotective Research and Related Mechanisms

Beyond their anticancer properties, isobenzofuranone derivatives have emerged as promising candidates for neuroprotective agents. researchgate.netnih.gov Their potential to mitigate neuronal damage is a growing area of investigation, with studies focusing on their effects in models of neurotoxicity and oxidative stress.

Excitotoxicity, the pathological process by which nerve cells are damaged or killed by excessive stimulation by neurotransmitters like glutamate, is a key factor in neuronal injury. nih.govnih.gov This process is often mediated by the N-methyl-D-aspartate (NMDA) receptor. The overactivation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events, including the activation of calpains and the generation of reactive oxygen species (ROS). nih.gov

Studies on acute hippocampal slices have shown that NMDA-induced neurotoxicity is particularly prominent in younger neurons and is mediated by NR2B-containing NMDA receptors. nih.gov While direct studies of 1(3H)-Isobenzofuranone, 3-ethyl- on NMDA-induced neurotoxicity are not specified, research on related isobenzofuranone analogs provides insight into their protective potential in hippocampal neurons. For example, certain isobenzofuranones have been shown to protect primary cultures of hippocampal neurons from cytotoxicity and cell death induced by redox imbalance. researchgate.net Other natural compounds have demonstrated the ability to attenuate glutamate-induced loss of cell viability, reduce intracellular ROS, and decrease calcium accumulation in mouse hippocampal-derived neuronal cells (HT22 cells). nih.gov These findings suggest that isobenzofuranone derivatives could exert neuroprotective effects by counteracting the downstream consequences of excitotoxic insults in hippocampal neurons.

The neuroprotective effects of isobenzofuranone derivatives appear to be mediated through multiple molecular mechanisms, primarily related to the modulation of oxidative stress and cell death pathways.

A key target is the mitigation of oxidative damage. In primary cultures of hippocampal neurons subjected to oxidative stress, pretreatment with isobenzofuranone analogs led to a significant reduction in intracellular ROS levels and a decrease in lipid peroxidation. researchgate.net This suggests that a primary mechanism of neuroprotection is their ability to scavenge free radicals and reduce oxidative damage to cellular components. researchgate.net

Further investigations into the molecular targets have revealed that these compounds can influence critical signaling pathways. For instance, some neuroprotective compounds have been found to suppress the phosphorylation of extracellular-signal-regulated kinases (ERK) and induce the phosphorylation of CREB (cAMP response element-binding protein). nih.gov Additionally, they can promote the nuclear accumulation of Nrf-2 (Nuclear factor erythroid 2-related factor 2), a key transcription factor that regulates the expression of antioxidant proteins. nih.gov This leads to the upregulation of phase-II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1), bolstering the cell's intrinsic defense against oxidative stress. nih.gov

Antioxidant Activity Studies

Antioxidants are crucial substances that can inhibit or delay oxidative damage to molecules by scavenging free radicals. ijcea.orgscholarena.com The isobenzofuran-1(3H)-one structure is a feature in several compounds recognized as promising antioxidants. nih.gov The antioxidant potential of these compounds is often evaluated through various in vitro assays that measure their ability to neutralize synthetic radicals or modulate cellular oxidative stress.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating the free radical scavenging ability of a compound. ijcea.org DPPH is a stable free radical that exhibits a strong absorption at 517 nm; when it reacts with an antioxidant that can donate an electron or hydrogen atom, the solution is decolorized, leading to a measurable decrease in absorbance. ijcea.org

In a study evaluating a series of (Z)-3-benzylideneisobenzofuran-1(3H)-one analogs, several compounds demonstrated potent antioxidant activity in the DPPH assay. nih.gov Five specific analogs (28f-g, 28k-l, and 28q) were identified as the most active in the series. nih.gov Notably, two compounds, 28f and 28k, exhibited antioxidant activity that was 10-fold and 8-fold greater than the standard reference, ascorbic acid (IC₅₀ = 4.57 µg/mL), respectively. nih.gov

Table 1: DPPH Radical Scavenging Activity of Selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Analogs

| Compound | Description | Antioxidant Activity vs. Ascorbic Acid |

|---|---|---|

| 28f | Analog with specific substitutions | 10-fold higher |

| 28k | Analog with specific substitutions | 8-fold higher |

| 28g, 28l, 28q | Analogs with specific substitutions | High activity |

| Ascorbic Acid | Standard Reference | IC₅₀ = 4.57 µg/mL |

This table is based on data from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-one analogs. nih.gov

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to determine the radical scavenging capacity of compounds. ijcea.orge3s-conferences.org This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by an antioxidant, a reaction that can be monitored spectrophotometrically. e3s-conferences.org

Research into 3-arylphthalide derivatives has utilized the ABTS assay to identify their antioxidant potential. researchgate.netnih.gov In one such study, the synthesized compound 3-(2,4-dihydroxyphenyl)phthalide (5a) demonstrated superior antioxidant activity compared to the Trolox standard, a water-soluble analog of vitamin E commonly used as a reference in antioxidant assays. researchgate.netnih.gov This highlights the influence of specific substitutions on the phthalide (B148349) core in enhancing antioxidant efficacy. The reaction mechanism can involve the formation of coupling adducts between the antioxidant and the ABTS radical, which may themselves undergo further oxidation, contributing to the total measured antioxidant capacity. mdpi.com

An excess of reactive oxygen species (ROS) that overwhelms the cell's natural enzymatic defense systems leads to a state of redox imbalance, or oxidative stress. nih.govnih.gov This imbalance can cause significant damage to cellular components like DNA, proteins, and lipids, and is implicated in neuronal death associated with neurodegenerative diseases. nih.gov

Studies on phthalide compounds have shown their potential to mitigate cellular redox imbalance. nih.gov In an evaluation of two phthalide analogs using primary cultures of hippocampal neurons, one compound (referred to as compound 3) was found to significantly reduce ROS levels and lipid peroxidation. nih.gov In contrast, a structurally similar analog (compound 4) did not show these protective effects at the tested concentrations. nih.gov This finding underscores that even minor structural differences can lead to distinct behaviors in a cellular environment. The effective compound's ability to act as a pharmacological agent in preventing or treating conditions associated with oxidative stress was highlighted by its lower oxidation potential, as determined by cyclic voltammetry. nih.gov

Antiplatelet Aggregation Research

Phthalide derivatives have been recognized for their potential as antiplatelet agents, which can inhibit the process of platelet aggregation, a key event in thrombosis. researchgate.netnih.gov The mechanism of action often involves interference with specific signaling pathways within the platelets.

Arachidonic acid (AA) is a key signaling molecule that, when released from the platelet membrane, initiates a cascade leading to the formation of pro-aggregatory molecules like thromboxane (B8750289) A2. nih.gov Compounds that inhibit AA-induced platelet aggregation are therefore of significant therapeutic interest.

Several studies have documented that isobenzofuran-1(3H)-ones exhibit strong inhibitory activity against platelet aggregation induced by AA. nih.govmedchemexpress.cn In a comprehensive study of (Z)-3-benzylideneisobenzofuran-1(3H)-one analogs, a number of compounds were identified as highly potent antiplatelet agents, with some showing up to 6-fold greater potency than the standard drug, aspirin (B1665792) (IC₅₀ = 21.34 µg/mL). nih.gov Specifically, compounds 28c-g, 28k-l, 28o, and 28q-t were recognized for their potent inhibitory effects. nih.gov Other research has also confirmed that phthalide derivatives can significantly inhibit platelet aggregation induced by arachidonic acid. medchemexpress.cn

Table 2: Antiplatelet Activity of Selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Analogs

| Compound(s) | Description | Antiplatelet Activity vs. Aspirin |

|---|---|---|

| 28c-g, 28k-l, 28o, 28q-t | Analogs with specific substitutions | Up to 6-fold higher |

| Aspirin | Standard Reference | IC₅₀ = 21.34 µg/mL |

This table is based on data from a study on (Z)-3-benzylideneisobenzofuran-1(3H)-one analogs. nih.gov

The enzyme Cyclooxygenase-1 (COX-1) plays a critical role in platelet aggregation by converting arachidonic acid into prostaglandin (B15479496) H2, the precursor to thromboxane A2. nih.govnih.gov Inhibition of COX-1 is the primary mechanism of action for the antiplatelet effects of aspirin and other non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com

Research suggests that the antiplatelet activity of (Z)-3-substituted-isobenzofuran-1(3H)-ones is achieved through the inhibition of the COX-1 enzyme. nih.gov For instance, the analog butylidenephthalide (B10783142) has been shown to inhibit platelet aggregation primarily by blocking COX-1, which in turn reduces the formation of thromboxane A2. nih.gov This mechanism provides a clear biochemical basis for the observed antiplatelet effects of this class of compounds, positioning them as potential alternatives or adjuncts in antithrombotic therapy. nih.gov

Anti-Inflammatory Pathway Modulation

Inflammation is a complex biological response involving various cellular and molecular mediators. The modulation of inflammatory pathways is a critical area of research for the development of new therapeutic agents. While direct studies on 1(3H)-Isobenzofuranone, 3-ethyl- are limited, research on related heterocyclic structures provides a basis for discussing the potential anti-inflammatory activities of isobenzofuranone analogs.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and other immune cells, leading to the production of pro-inflammatory mediators, including nitric oxide (NO). The overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammatory conditions. Therefore, the inhibition of LPS-induced NO production is a key target for anti-inflammatory agents.

While data specifically for 1(3H)-Isobenzofuranone, 3-ethyl- is not prominent in the literature, isothiourea derivatives, such as S-ethylisothiourea, have been identified as potent competitive inhibitors of nitric oxide synthase (NOS) isoforms, with Ki values in the nanomolar range for human inducible, endothelial, and neuronal NOS. nih.gov These compounds act as competitive inhibitors at the L-arginine binding site of the enzyme. nih.gov Studies on other heterocyclic compounds, such as benzofurans, have also demonstrated anti-inflammatory activity, for instance, through the inhibition of cyclooxygenase-2 (COX-2) enzyme activity and subsequent reduction in prostaglandin E(2) synthesis. nih.gov Fungal metabolites have also been shown to inhibit iNOS expression in RAW 264.7 cells, indicating that natural product scaffolds, including isobenzofuranones derived from fungi, are a promising area for discovering iNOS inhibitors. nih.gov

In addition to nitric oxide, the inflammatory response is driven by a cascade of pro-inflammatory cytokines, with Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) playing pivotal roles. These cytokines are central to the initiation and amplification of inflammatory reactions, and their dysregulation is implicated in numerous chronic diseases.

The search for natural product inhibitors of these cytokines has yielded promising results. For example, compounds isolated from the endophytic fungus Penicillium polonicum, including tyrosol and indole (B1671886) 3-carboxylic acid, have demonstrated highly significant inhibition of TNF-α, IL-1β, and IL-6 production in LPS-stimulated RAW 264.7 cells. nih.gov Tyrosol was particularly active, with IC₅₀ values of 0.91 µM, 2.67 µM, and 4.60 µM against IL-1β, IL-6, and TNF-α, respectively. nih.gov The mechanism for some of these compounds involves the inhibition of the NF-κB signaling pathway. nih.gov Similarly, oleoresin from Copaifera pubiflora and its major metabolite, ent-hardwickiic acid, have been shown to significantly decrease the production of IL-1β and IL-6 in THP-1 cells, likely by suppressing the NF-κB pathway. nih.gov These findings suggest that isobenzofuranone analogs, particularly those of natural origin, could potentially modulate inflammatory responses by regulating the expression of key pro-inflammatory cytokines like IL-1β and IL-6.

Enzyme Inhibition Studies (e.g., Tyrosinase Inhibition)

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. Its inhibition is a significant goal in the cosmetic industry for skin-whitening applications and in the food industry to prevent enzymatic browning. The isobenzofuran-1(3H)-one scaffold has been explored for its potential as a source of new tyrosinase inhibitors. nih.gov

A study evaluating a series of isobenzofuran-1(3H)-ones identified several potent analogs that inhibit tyrosinase activity in a concentration-dependent manner. nih.gov Molecular docking and NMR studies suggest that these inhibitors interact with the copper atoms within the active site of the enzyme, a mechanism similar to that of the well-known tyrosinase inhibitor, kojic acid. nih.gov While 1(3H)-Isobenzofuranone, 3-ethyl- was not specifically highlighted, other analogs demonstrated significant activity.

Table 1: Tyrosinase Inhibitory Activity of Isobenzofuran-1(3H)-one Analogs

| Compound Name | Observed Activity | Reference |

|---|---|---|

| Phthalaldehydic acid | Potent, concentration-dependent inhibition | nih.gov |

| 3-(2,6-dihydroxy-4-isopropylphenyl)isobenzofuran-1(3H)-one | Potent, concentration-dependent inhibition | nih.gov |

Phytotoxicity and Herbicidal Action

The continuous emergence of weed resistance to existing herbicides necessitates the discovery of new compounds with novel mechanisms of action. Isobenzofuranones, also known as phthalides, have been investigated for their potential as herbicides. nih.govimjst.org

In one study, a series of sixteen synthetic phthalides were evaluated for their herbicidal efficacy against sorghum (Sorghum bicolor), cucumber (Cucumis sativus), and onion (Allium cepa). nih.gov A diastereomeric mixture of dibromohexahydro-methanoisobenzofuran-1(3H)-one (compounds 15a + 15b) demonstrated inhibitory activity on the development of S. bicolor seeds that was comparable to the commercial herbicide (S)-metolachlor at concentrations from 50 µM to 1000 µM. nih.gov In another investigation, thirty-five ketone-isobenzofuranone hybrids were synthesized and assessed for their herbicidal effects on Chinese amaranth (B1665344) (Amaranthus tricolor) and barnyard grass (Echinochloa crus-galli), revealing that the substituent's nature and position on the isobenzofuranone core were critical for activity. researchgate.net Furthermore, certain isobenzofuranone derivatives isolated from fungi have been noted for their phytotoxic effects. nih.gov

Table 2: Herbicidal Activity of Isobenzofuranone Analogs

| Compound/Analog | Target Species | Observed Effect | Reference |

|---|---|---|---|

| rac-(3aR,4R,5S,6S,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one + rac-(3aR,4R,5R,6R,7S,7aS)-5,6-dibromohexahydro-4,7-methanoisobenzofuran-1(3H)-one | Sorghum bicolor | Inhibitory activity comparable to (S)-metolachlor | nih.gov |

Structure Activity Relationship Sar Elucidation and Advanced Computational Studies of 1 3h Isobenzofuranone, 3 Ethyl

Design Principles for Modifying Isobenzofuranone Structures for Enhanced Activity

The modification of the isobenzofuranone scaffold is guided by established principles aimed at enhancing biological efficacy. A primary strategy involves the introduction of various substituents at key positions of the phthalide (B148349) ring to modulate the electronic and steric properties of the molecule. This approach has been successfully employed to develop isobenzofuranone derivatives with potent antioxidant and antiplatelet activities. nih.gov

For instance, the strategic placement of electron-donating or electron-withdrawing groups can significantly influence the molecule's interaction with biological targets. nih.gov The fundamental structure of isobenzofuranones, which consists of a γ-lactone fused to a benzene (B151609) ring, provides a versatile template for such modifications. researchgate.net The core design principle often revolves around creating a library of analogs with systematic variations to explore the chemical space and identify compounds with improved activity profiles. nih.govnih.gov

Correlating Substituent Effects with Biological Responses

A critical aspect of SAR studies is to establish a clear correlation between the nature and position of substituents on the isobenzofuranone ring and the resulting biological activity. Research has shown that substitutions at the C-2 position of the benzofuran (B130515) ring can be crucial for cytotoxic activity. mdpi.com

In a study on (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the introduction of both electron-withdrawing and electron-donating groups at different sites led to the identification of compounds with significantly enhanced antioxidant and antiplatelet activities compared to standards like ascorbic acid and aspirin (B1665792). nih.gov This highlights the profound impact of substituent effects on the biological responses of isobenzofuranone derivatives. The position of a substituent, such as a halogen atom, within the benzofuran ring has also been identified as a critical determinant of its biological activity. mdpi.com

In Silico Assessment of Chemical Properties Relevant to Biological Interaction

Computational methods play a pivotal role in modern drug discovery by enabling the prediction of molecular properties that are crucial for biological interactions.

Prediction of Physiochemical Descriptors (e.g., LogP, TPSA) for Interaction Profiling

Physiochemical descriptors provide valuable insights into the potential behavior of a compound in a biological system. For 1(3H)-Isobenzofuranone, 3-ethyl-, these descriptors can be computationally predicted to profile its interaction potential.

| Property | Value |

| Molecular Weight | 162.18 g/mol |

| XLogP3 | 1.9 |

| Topological Polar Surface Area (TPSA) | 26.3 Ų |

| Molecular Formula | C₁₀H₁₀O₂ |

| Table 1: Predicted physiochemical descriptors for 1(3H)-Isobenzofuranone, 3-ethyl-. Data sourced from PubChem. nih.gov |

The XLogP3 value of 1.9 suggests a moderate level of lipophilicity, which is often favorable for crossing biological membranes. nih.gov The Topological Polar Surface Area (TPSA) of 26.3 Ų is a predictor of drug transport properties, with lower values generally correlating with better cell permeability. nih.gov

Ligand Efficiency and Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five, Veber's Criteria)

To assess the potential of 1(3H)-Isobenzofuranone, 3-ethyl- as a drug candidate, its properties are evaluated against established drug-likeness rules.

Lipinski's Rule of Five is a widely used guideline to predict the oral bioavailability of a compound. drugbank.compatsnap.com The rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular mass less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5. drugbank.com

For 1(3H)-Isobenzofuranone, 3-ethyl-:

Hydrogen Bond Donors: 0

Hydrogen Bond Acceptors: 2 (the carbonyl oxygen and the ether oxygen)

Molecular Weight: 162.18 g/mol nih.gov

XLogP3: 1.9 nih.gov

This compound does not violate any of Lipinski's rules, suggesting it has favorable properties for oral bioavailability. drugbank.comresearchgate.net

Veber's Criteria provide additional parameters for predicting oral bioavailability, focusing on molecular flexibility. These criteria suggest that a compound is more likely to be orally bioavailable if it has:

10 or fewer rotatable bonds.

A polar surface area less than or equal to 140 Ų.

For 1(3H)-Isobenzofuranone, 3-ethyl-:

Rotatable Bonds: 1 (the bond connecting the ethyl group to the ring)

TPSA: 26.3 Ų nih.gov

This compound also satisfies Veber's criteria, further supporting its potential as an orally active agent.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a deeper, atomistic-level understanding of a molecule's behavior and its interactions with biological macromolecules.

Conformational Analysis using Semi-Empirical Methods (e.g., MOPAC)

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and identifying its low-energy, biologically relevant conformations. Semi-empirical quantum mechanical methods, such as MOPAC (Molecular Orbital Package), provide a computationally efficient way to perform these calculations. nih.govresearchgate.net These methods use a simplified form of the Schrödinger equation and empirical parameters to calculate the electronic structure and energy of a molecule. nih.gov

By systematically rotating the single rotatable bond in 1(3H)-Isobenzofuranone, 3-ethyl- and calculating the energy of each resulting conformation using a semi-empirical method like AM1 or PM3 within MOPAC, a potential energy surface can be generated. This analysis would reveal the most stable conformation(s) of the molecule, which are likely the ones that bind to a biological target. The accuracy of these methods for describing noncovalent interactions, which are crucial for binding, has been a subject of continuous development and refinement. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has been employed to investigate the electronic structure and properties of derivatives of 1(3H)-Isobenzofuranone, providing insights into their stability and reactivity. While direct DFT studies on 1(3H)-Isobenzofuranone, 3-ethyl- are not extensively documented in the literature, related research on similar phthalide structures offers valuable data.

A study involving the synthesis of degradable vinyl copolymers utilized DFT calculations to perform a ground state structural optimization of 3-ethylphthalide. This analysis was conducted using the B3LYP functional with a 6-311G basis set, a common approach for obtaining accurate electronic structures of organic molecules.

Furthermore, research on the supramolecular architecture of perfluorinated 3-alkylphthalides has provided detailed electronic structure information through DFT calculations. Specifically, for two polymorphs of 3-hydroxyperfluoro-3-ethylphthalide, calculations were performed at the DFT/M06-2X/TZV level of theory. nsc.ru These calculations were instrumental in understanding the intermolecular interactions, revealing that the interaction energy of hydrogen-bonded molecular pairs is influenced by additional C=O···π, O···π, and C-F···π interactions. nsc.ru The M06-2X functional is well-regarded for its accuracy in describing non-covalent interactions, which are crucial in determining the solid-state packing and crystal morphology of molecular compounds.

The following table summarizes the computational parameters used in these related DFT studies.

| Compound | Level of Theory | Basis Set | Focus of Study |

| 3-Ethylphthalide | B3LYP | 6-311G | Ground state structural optimization |

| 3-Hydroxyperfluoro-3-ethylphthalide | DFT/M06-2X | TZV | Intermolecular interaction energies |

These studies, while not directly on the parent 1(3H)-Isobenzofuranone, 3-ethyl-, underscore the utility of DFT in elucidating the electronic characteristics that govern the structure and behavior of this class of compounds.

Molecular Docking for Ligand-Target Binding Prediction

A comprehensive review of scientific literature did not yield specific molecular docking studies for 1(3H)-Isobenzofuranone, 3-ethyl-. While the broader class of phthalides has been investigated for various biological activities, detailed in silico predictions of the binding of this particular compound to specific protein targets are not publicly available.

Molecular Dynamics Simulations for Binding Stability and Flexibility

There are no specific molecular dynamics simulation studies for 1(3H)-Isobenzofuranone, 3-ethyl- reported in the available scientific literature. Consequently, data regarding its binding stability and the flexibility of its potential complexes with biological targets from molecular dynamics simulations is not available.

Future Perspectives and Advanced Research Directions for 1 3h Isobenzofuranone, 3 Ethyl

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

Key future directions include:

Enantioselective Synthesis: Many bioactive molecules are effective only in a specific stereoisomeric form. Future synthetic strategies will likely focus on the enantioselective synthesis of 3-substituted isobenzofuranones to produce enantiomerically pure compounds. researchgate.net Methods such as DBU-catalyzed condensation of phthalaldehydic acids represent a promising avenue for achieving high yields and stereoselectivity. researchgate.net

Sustainable Catalysis: There is a growing emphasis on replacing traditional catalysts with more sustainable alternatives. This includes the use of visible light-mediated reactions, which can proceed under mild conditions, often using simple and less toxic promoters. mdpi.com The application of photoredox catalysis to the synthesis of isobenzofuranone scaffolds could significantly reduce the environmental footprint of their production. mdpi.com

Biomass-Derived Feedstocks: A major goal of green chemistry is the use of renewable resources. Research into utilizing biomass, such as chitin, to produce key chemical intermediates is gaining traction. rsc.org Developing pathways to convert biomass-derived platform chemicals into the isobenzofuranone core could offer a sustainable alternative to petrochemical-based syntheses. rsc.org

| Synthetic Strategy | Focus | Potential Advantages |

| Enantioselective Catalysis | Production of single enantiomer forms. | Increased biological specificity and potency. |

| Visible Light-Mediated Synthesis | Use of light as an energy source to drive reactions. mdpi.com | Mild reaction conditions, reduced energy consumption, and use of non-toxic reagents. mdpi.com |

| Biomass Conversion | Utilization of renewable feedstocks like chitin. rsc.org | Reduced reliance on fossil fuels and creation of value-added chemicals from waste streams. rsc.org |

Exploration of Untapped Biological Activities and Mechanistic Pathways

The isobenzofuranone scaffold is known to be a versatile pharmacophore, with various derivatives exhibiting antioxidant, antiplatelet, antifungal, and anticancer properties. nih.govnih.gov However, the full biological potential of 3-ethylisobenzofuranone and its closely related analogs remains largely untapped. Future research will delve into novel therapeutic areas and elucidate the precise molecular mechanisms of action.

Promising areas for exploration include:

Neurodegenerative and Psychiatric Disorders: Recent studies have shown that novel isobenzofuranone derivatives can act as antidepressants. nih.gov One lead compound was found to significantly improve depression-like behavior in animal models by increasing serotonin (B10506) (5-HT) levels in the cortex and enhancing the expression of synaptic proteins like BDNF and TrkB. nih.gov This opens a new frontier for designing isobenzofuranones that target specific neurotransmitter systems and neuronal pathways.

Anti-Infective Agents: The emergence of drug-resistant pathogens necessitates the discovery of new anti-infective agents. Certain isobenzofuranone derivatives have demonstrated potent antileishmanial activity against both drug-sensitive and resistant strains of Leishmania. nih.gov The mechanism was identified as the inhibition of type II DNA topoisomerase, a crucial enzyme for parasite DNA replication. nih.gov This suggests that isobenzofuranones could be developed as targeted therapies for parasitic diseases.

Anti-inflammatory and Immunomodulatory Effects: The antiplatelet activity of some isobenzofuranones is linked to the inhibition of the cyclooxygenase-1 (COX-1) enzyme, a key player in the inflammatory cascade. nih.gov Future studies could explore the broader anti-inflammatory potential of the isobenzofuranone class and their ability to modulate immune responses, for instance, by promoting a Th1-type cytokine response, which is beneficial for clearing certain infections. nih.gov

| Biological Target Area | Investigated Mechanism of Action | Potential Application |

| Antidepressant | Inhibition of serotonin reuptake; increased expression of BDNF and TrkB. nih.gov | Treatment of major depressive disorder. |

| Antileishmanial | Inhibition of parasite type II DNA topoisomerase. nih.gov | Therapy for visceral leishmaniasis. nih.gov |

| Antiplatelet | Inhibition of cyclooxygenase-1 (COX-1) enzyme. nih.gov | Prevention of thrombosis. |

Rational Design of Next-Generation Isobenzofuranone Analogs with Targeted Research Applications

Rational drug design involves modifying a core chemical structure to enhance a desired biological activity or to improve drug-like properties. The isobenzofuranone skeleton is an ideal candidate for such optimization. By strategically adding or altering functional groups, researchers can fine-tune the molecule's interaction with its biological target.

Future design strategies will likely incorporate:

Structure-Activity Relationship (SAR) Studies: Systematic synthesis of analogs with varied substituents on the aromatic ring and at the C-3 position will continue to be crucial. For example, studies have shown that the placement of electron-donating or electron-withdrawing groups can dramatically influence antioxidant and antiplatelet potency. nih.gov

Bioisosteric Replacement: This strategy involves replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For instance, the strategic placement of hydroxyl groups has been shown to be beneficial for anticancer activity in related heterocyclic compounds, likely due to enhanced hydrogen bonding with target proteins. mdpi.com This principle can be applied to the isobenzofuranone scaffold to optimize interactions with biological targets.

Hybrid Molecule Design: Combining the isobenzofuranone core with other known pharmacophores could lead to hybrid molecules with dual or synergistic activities. This approach has been successful in creating potent agents for various diseases and could be applied to develop novel isobenzofuranone-based therapeutics.

Integration of Advanced Computational and Experimental Approaches for Discovery

The synergy between computational modeling and experimental validation is accelerating the pace of drug discovery and chemical research. This integrated approach allows for a more efficient and targeted exploration of new chemical entities.

Key integrated approaches for future isobenzofuranone research include:

In Silico Screening and Molecular Docking: Computational tools can be used to screen large virtual libraries of isobenzofuranone derivatives against specific biological targets, such as enzymes or receptors. nih.gov Molecular docking studies, for instance, can predict the binding affinity and orientation of a molecule within the active site of a target protein, helping to prioritize which compounds to synthesize and test. nih.gov This was used to validate the potential of (Z)-3-benzylideneisobenzofuran-1(3H)-ones as potent antioxidants. nih.gov

Predictive Modeling of Drug-Like Properties: Computational algorithms can calculate key drug-like properties (e.g., lipophilicity, solubility, metabolic stability) before a compound is ever synthesized. nih.gov This allows researchers to focus on designing molecules with a higher probability of success in later stages of development.

High-Throughput Experimental Validation: The predictions from computational models must be confirmed through rigorous experimental testing. In vitro assays, such as the DPPH radical scavenging assay for antioxidant activity or cytotoxicity assays against cancer cell lines, provide essential data to validate the computational hypotheses. nih.govnih.gov This iterative cycle of prediction and experimentation—testing computationally-prioritized compounds in assays like the MTT cytotoxicity assay against cell lines such as U937 (lymphoma)—is fundamental to modern discovery. nih.gov

Q & A

Basic: What are common synthesis routes for 3-ethyl-1(3H)-isobenzofuranone derivatives?

Synthesis typically involves condensation reactions between phthalaldehyde derivatives and ketones or aldehydes. For example, 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one was synthesized via solvent-free condensation of phthalaldehyde with methylacetophenone under controlled heating . Reaction optimization (e.g., temperature, catalyst selection) is critical for yield improvement. Solvent-free methods reduce byproducts and align with green chemistry principles.

Basic: How is X-ray diffraction (XRD) utilized in characterizing these compounds?

Single-crystal XRD provides precise structural data, including bond lengths, angles, and intermolecular interactions. For chiral derivatives like 3-butyl-7-hydroxy-1(3H)-isobenzofuranone, XRD confirmed the (3R) configuration and revealed intramolecular hydrogen bonding influencing molecular rigidity . Data refinement using software like SHELX and validation via R-factors ensure accuracy. Crystallographic data are deposited in repositories (e.g., CCDC 1505246) for reproducibility .

Advanced: How do substituents on the phenyl ring affect molecular conformation and crystal packing?

Substituents like methyl or hydroxy groups induce steric and electronic effects. In 3-[2(4-methylphenyl)-2-oxoethyl]isobenzofuran-1(3H)-one, the methyl group enhances hydrophobic interactions, altering crystal packing compared to unsubstituted analogs. Hirshfeld surface analysis quantifies interactions (e.g., C–H⋯O vs. π–π stacking), with fingerprint plots showing distinct patterns for hydrogen-bond donors/acceptors . Energy framework calculations (using CrystalExplorer) model lattice energies, revealing dominant dispersion forces in nonpolar derivatives .

Advanced: What computational methods resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or mass spectra often arise from tautomerism or stereochemical ambiguity. Density Functional Theory (DFT) simulations (e.g., Gaussian 16) predict NMR chemical shifts and compare them with experimental data to validate structures. For example, 3-(diphenylamino)isobenzofuran-1(3H)-one’s tautomeric equilibrium was resolved using DFT-optimized geometries and Boltzmann population analysis .

Basic: What spectroscopic techniques are essential for structural elucidation?

- Mass Spectrometry (EI-MS): Fragmentation patterns (e.g., loss of CO from the lactone ring) confirm molecular weight and substituent positions .

- IR Spectroscopy: Lactone carbonyl stretches (1750–1780 cm⁻¹) and aromatic C–H bends (700–800 cm⁻¹) identify functional groups .

- NMR: NMR distinguishes substituents on the isobenzofuranone core; e.g., ethyl groups show δ 10–15 ppm (CH₃) and δ 20–30 ppm (CH₂) .

Advanced: How to address inconsistencies in crystallographic data between similar derivatives?

Contradictions (e.g., bond-length variations) may arise from dynamic disorder or temperature-dependent effects. High-resolution XRD at low temperatures (100 K) reduces thermal motion artifacts. For 3-(3-fluoranthenyl) derivatives, disorder modeling with PART instructions in refinement software (e.g., OLEX2) improved data accuracy . Cross-validation with spectroscopic data ensures structural consistency.

Basic: What are key steps in optimizing reaction conditions for high-yield synthesis?

- Catalyst Screening: Acidic (e.g., p-TsOH) or basic (e.g., piperidine) catalysts influence condensation efficiency .

- Solvent Selection: Solvent-free conditions or polar aprotic solvents (DMF) enhance reactivity .

- Temperature Control: Gradual heating (80–120°C) prevents side reactions like lactone ring opening .

Advanced: How does stereochemistry influence biological activity in chiral derivatives?

Enantiomers may exhibit divergent bioactivity. For (3R)-3-butyl-7-hydroxy-1(3H)-isobenzofuranone, chiral HPLC (Chiralpak AD-H column) confirmed enantiopurity, while docking simulations predicted higher binding affinity to target enzymes compared to the (3S) form .

Advanced: What are challenges in synthesizing enantiopure isobenzofuranones?

Racemization during synthesis is common due to the labile lactone ring. Asymmetric catalysis (e.g., chiral oxazaborolidines) or enzymatic resolution (lipases) can achieve >95% ee. For example, kinetic resolution using Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer .

Advanced: How do intra- vs. intermolecular interactions affect crystal packing?

Intramolecular hydrogen bonds (e.g., O–H⋯O in hydroxy derivatives) reduce conformational flexibility, favoring dense packing. Intermolecular interactions (C–H⋯π) stabilize layered structures. Energy framework analysis of 3-(diphenylamino) derivatives showed dispersive interactions (70% of lattice energy) dominate over electrostatic forces .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.